![molecular formula C21H25NO4 B14876531 2-((4-Butylphenyl)amino)-2-oxoethyl 2-(p-tolyloxy)acetate](/img/structure/B14876531.png)
2-((4-Butylphenyl)amino)-2-oxoethyl 2-(p-tolyloxy)acetate
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Overview
Description
2-((4-Butylphenyl)amino)-2-oxoethyl 2-(p-tolyloxy)acetate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a butylphenyl group, an amino group, and an oxoethyl group, which are linked to a tolyloxyacetate moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Butylphenyl)amino)-2-oxoethyl 2-(p-tolyloxy)acetate typically involves the esterification of 2-(p-tolyloxy)acetic acid with 2-((4-butylphenyl)amino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-Butylphenyl)amino)-2-oxoethyl 2-(p-tolyloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines and esters.
Scientific Research Applications
2-((4-Butylphenyl)amino)-2-oxoethyl 2-(p-tolyloxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Butylphenyl)amino)-2-oxoethyl 2-(p-tolyloxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methylphenyl)amino)-2-oxoethyl 2-(p-tolyloxy)acetate
- 2-((4-Ethylphenyl)amino)-2-oxoethyl 2-(p-tolyloxy)acetate
- 2-((4-Propylphenyl)amino)-2-oxoethyl 2-(p-tolyloxy)acetate
Uniqueness
2-((4-Butylphenyl)amino)-2-oxoethyl 2-(p-tolyloxy)acetate is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C21H25NO4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
[2-(4-butylanilino)-2-oxoethyl] 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C21H25NO4/c1-3-4-5-17-8-10-18(11-9-17)22-20(23)14-26-21(24)15-25-19-12-6-16(2)7-13-19/h6-13H,3-5,14-15H2,1-2H3,(H,22,23) |
InChI Key |
VUWYPQKVSYAOEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC(=O)COC2=CC=C(C=C2)C |
Origin of Product |
United States |
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